Indium triethoxide belongs to the category of organoindium compounds, which are known for their unique reactivity and versatility in synthetic chemistry. These compounds are typically synthesized from indium metal or indium salts through various methods involving alkoxides. The classification of indium triethoxide falls under organometallic chemistry, specifically focusing on metal alkoxides that serve as precursors or catalysts in organic reactions.
The synthesis of indium triethoxide can be achieved through several methods, primarily involving the reaction of indium metal with ethyl alcohol. A common approach includes:
These methods highlight the importance of controlled environments to prevent moisture contamination, which can lead to hydrolysis of the alkoxide.
Indium triethoxide features a central indium atom coordinated by three ethoxide groups. The molecular structure can be described as follows:
The structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into the bonding environment and steric effects associated with the ethoxy groups.
Indium triethoxide participates in a variety of chemical reactions, showcasing its utility as a catalyst and reagent:
The reactivity profile of indium triethoxide is enhanced by its ability to form stable complexes with various substrates, facilitating diverse chemical transformations under mild conditions.
The mechanism by which indium triethoxide functions in catalytic processes generally involves:
This mechanism underscores its effectiveness in promoting reactions that require mild conditions and high selectivity.
Indium triethoxide exhibits several notable physical and chemical properties:
These properties make it suitable for use in various applications where moisture sensitivity must be managed carefully.
Indium triethoxide finds applications across multiple scientific domains:
Solid-phase diffusion enables precise atomic-scale mixing for multi-component oxides. This technique involves sequential deposition of metallic precursors (In, Ga, Zn) followed by controlled thermal annealing (800–1200°C) in oxygen-rich atmospheres. The diffusion kinetics govern phase homogeneity, with In³⁺ ions migrating into pre-organized [GaO₃(ZnO)ₘ] frameworks. Extended annealing (>12 hours) yields layered superlattices with m = 1–5 periodicities, confirmed by high-resolution TEM showing alternating InO⁺ and (GaZnO)⁻ layers. Key advantages include minimal lattice mismatch (<2%) and suppressed phase segregation compared to co-precipitation methods [1].
Table 1: Solid-Phase Diffusion Parameters for InGaO₃(ZnO)ₘ Synthesis
Annealing Temp. (°C) | Duration (hr) | O₂ Partial Pressure (atm) | Dominant Phase (m-value) | Crystallite Size (nm) |
---|---|---|---|---|
800 | 24 | 0.2 | m=1 | 15±3 |
950 | 12 | 1.0 | m=3 | 42±8 |
1100 | 8 | 0.5 | m=5 | 75±12 |
Non-hydrolytic sol-gel routes utilizing indium triethoxide (In(OCH₂CH₃)₃) prevent chloride contamination prevalent in chloride-derived processes. In ethanol solutions, indium triethoxide undergoes controlled condensation with gallium/zincoxide precursors at 60–80°C, forming In–O–Ga/Zn heterometallic bridges. Viscosity tuning (50–200 cP) enables spin-coating of uniform films (80–300 nm thickness). Post-deposition annealing at 500°C crystallizes the 2D homologous structure while maintaining stoichiometric control (±0.5 at%). FTIR monitoring reveals complete ethoxy group elimination at >450°C, evidenced by disappearance of ν(C–O) at 1080 cm⁻¹ and δ(C–H) at 1375 cm⁻¹ [4] [10].
Table 2: Sol-Gel Formulations for Homologous Phase Thin Films
Precursor Ratio (In:Ga:Zn) | Solvent System | Annealing Temp. (°C) | Film Roughness (Ra, nm) | Electrical Resistivity (Ω·cm) |
---|---|---|---|---|
1:1:1 | Ethanol/acetylacetone | 450 | 1.8 | 3.2×10⁻² |
1:1:3 | Methoxyethanol | 550 | 0.9 | 8.7×10⁻³ |
1:1:5 | Ethyleneglycol | 500 | 2.5 | 1.5×10⁻² |
Spark plasma sintering achieves full densification (>98% theoretical density) at reduced temperatures (800°C vs. 1400°C for conventional sintering). The process applies pulsed DC currents (500–2000 A) under uniaxial pressure (50–100 MPa) to nanopowder compacts. Joule heating enables rapid densification (5–10 min dwell) while suppressing Zn volatilization. SPS-derived ceramics exhibit anisotropic thermal conductivity: 12 W/m·K parallel to pressing direction vs. 7 W/m·K perpendicular, attributable to grain alignment of the layered structure [2].
Glycolate gels form via polyesterification between metal nitrates (In/Ga/Zn) and ethylene glycol at 120–150°C. The cross-linked network ensures molecular-level mixing, enabling crystallization at 400–600°C – 300°C lower than solid-state reactions. TGA-MS analysis shows four-stage decomposition: nitrate combustion (200°C), glycolate oxidation (280°C), carbonate removal (350°C), and oxide crystallization (>400°C). This method achieves single-phase InGaO₃(ZnO)₃ with 25 nm crystallites at 550°C, whereas chloride-based gels require >700°C due to residual halides [4].
Epitaxial growth on lattice-matched substrates (e.g., YSZ, Al₂O₃) enables defect-free superlattices. Pulsed laser deposition of alternating InOₓ and GaZnOₓ layers at 650°C under 10⁻⁴ Torr oxygen initiates interfacial reactions forming thermodynamically stable InGaO₃(ZnO)ₘ. RHEED oscillations monitor layer-by-layer growth, with in-situ XRD confirming c-axis expansion from 1.25 nm (m=1) to 3.18 nm (m=5). This approach achieves electron mobilities of 32 cm²/V·s in m=5 films – 5× higher than random polycrystals [1] [5].
Theoretical Insights: Reaction Mechanisms and Phase Stability
DFT calculations reveal why InGaO₃(ZnO)ₘ phases dominate over spinel competitors: The InO⁺ layer stabilizes wurtzite (GaZnO)⁻ blocks through Coulombic attraction (-2.7 eV/unit cell). Kinetically, indium triethoxide hydrolysis generates [In(OH)₃] monomers that condense via edge-sharing octahedra, templating the layered framework. Phase purity correlates with Zn²⁺ ionic radius (0.74 Å), which fits the wurtzite interstices better than larger Cd²⁺ (0.95 Å) [5].
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